molecular formula C4H5N5O2 B12552375 N'-Nitro-1H-imidazole-1-carboximidamide CAS No. 143969-73-7

N'-Nitro-1H-imidazole-1-carboximidamide

Cat. No.: B12552375
CAS No.: 143969-73-7
M. Wt: 155.12 g/mol
InChI Key: RAHPKSGJRPHILH-UHFFFAOYSA-N
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Description

N’-Nitro-1H-imidazole-1-carboximidamide is a heterocyclic compound that features an imidazole ring substituted with a nitro group and a carboximidamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the nitration of 1H-imidazole using a mixture of nitric acid and sulfuric acid to yield 5-nitro-1H-imidazole . This intermediate can then be reacted with cyanamide under basic conditions to form N’-Nitro-1H-imidazole-1-carboximidamide.

Industrial Production Methods: Industrial production of N’-Nitro-1H-imidazole-1-carboximidamide may involve large-scale nitration and subsequent functionalization processes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing by-products and waste.

Types of Reactions:

    Oxidation: N’-Nitro-1H-imidazole-1-carboximidamide can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The imidazole ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Halogenating agents, alkylating agents.

Major Products:

    Oxidation: Nitroso derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted imidazole derivatives depending on the reagents used.

Scientific Research Applications

N’-Nitro-1H-imidazole-1-carboximidamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the nitro group, which can be activated under anaerobic conditions.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as an antimicrobial or anticancer agent.

    Industry: Utilized in the synthesis of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of N’-Nitro-1H-imidazole-1-carboximidamide is primarily related to its nitro group. Under anaerobic conditions, the nitro group can be reduced to reactive intermediates that can damage cellular components, leading to antimicrobial or anticancer effects . The imidazole ring can also interact with various biological targets, contributing to its overall activity.

Comparison with Similar Compounds

    5-Nitroimidazole: Shares the nitro group but lacks the carboximidamide group.

    1H-Imidazole-1-carboximidamide: Lacks the nitro group but has the carboximidamide group.

Uniqueness: N’-Nitro-1H-imidazole-1-carboximidamide is unique due to the presence of both the nitro and carboximidamide groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

143969-73-7

Molecular Formula

C4H5N5O2

Molecular Weight

155.12 g/mol

IUPAC Name

N'-nitroimidazole-1-carboximidamide

InChI

InChI=1S/C4H5N5O2/c5-4(7-9(10)11)8-2-1-6-3-8/h1-3H,(H2,5,7)

InChI Key

RAHPKSGJRPHILH-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=N1)C(=N[N+](=O)[O-])N

Origin of Product

United States

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